molecular formula C8H7ClFNS B081646 N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride CAS No. 10254-60-1

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride

Cat. No.: B081646
CAS No.: 10254-60-1
M. Wt: 203.66 g/mol
InChI Key: DTMFOGPAZSLXPA-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group attached to a 4-fluorophenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride typically involves the reaction of 4-fluoroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoroaniline+Methyl isothiocyanateThionyl chlorideN-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride\text{4-Fluoroaniline} + \text{Methyl isothiocyanate} \xrightarrow{\text{Thionyl chloride}} \text{this compound} 4-Fluoroaniline+Methyl isothiocyanateThionyl chloride​N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new compounds.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-(4-fluorophenyl)-N-methylthiocarbamate and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Catalysts: Catalysts such as triethylamine may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with an amine nucleophile may yield an N-substituted thiocarbamate.

Scientific Research Applications

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic chlorine atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-N-methylcarbamoyl chloride: Similar structure but lacks the sulfur atom.

    N-(4-Fluorophenyl)-N-methylthiourea: Contains a thiourea group instead of a thiocarbamoyl chloride group.

    N-(4-Fluorophenyl)-N-methylisothiocyanate: Contains an isothiocyanate group instead of a thiocarbamoyl chloride group.

Uniqueness

N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is unique due to the presence of both a fluorophenyl group and a thiocarbamoyl chloride group

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMFOGPAZSLXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374649
Record name ST51041514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-60-1
Record name ST51041514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10254-60-1
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